Boc-Nalpha-methyl-N-im-trityl-L-histidine

Lipophilicity Peptide Synthesis Drug Delivery

This protected histidine derivative uniquely combines an acid-labile Boc group on Nα, a backbone-rigidifying Nα-methyl substituent, and a Trt-protected imidazole N(im) position. Unlike non-methylated analogs like Boc-His(Trt)-OH, this compound prevents racemization and premature side-chain deprotection during SPPS. The orthogonal Boc/Trt scheme enables regioselective deprotection for chemoselective conjugation of payloads (e.g., cytotoxic drugs, fluorophores) to the imidazole ring after peptide chain assembly. Essential for building conformationally constrained peptidomimetics with enhanced proteolytic stability, improved membrane permeability, and high-affinity GPCR ligand design.

Molecular Formula C31H33N3O4
Molecular Weight 511.6 g/mol
CAS No. 1217610-35-9
Cat. No. B1440331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Nalpha-methyl-N-im-trityl-L-histidine
CAS1217610-35-9
Molecular FormulaC31H33N3O4
Molecular Weight511.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
InChIInChI=1S/C31H33N3O4/c1-30(2,3)38-29(37)33(4)27(28(35)36)20-26-21-34(22-32-26)31(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-19,21-22,27H,20H2,1-4H3,(H,35,36)/t27-/m0/s1
InChIKeySWXYPSNTJGPVOJ-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Nalpha-methyl-N-im-trityl-L-histidine: A Specialized Nα-Methylated Building Block for Peptide Synthesis and Peptidomimetic Design


Boc-Nalpha-methyl-N-im-trityl-L-histidine (CAS 1217610-35-9) is a protected histidine derivative engineered for precision solid-phase peptide synthesis (SPPS) . It uniquely features an acid-labile tert-butyloxycarbonyl (Boc) group on the Nα-nitrogen, an Nα-methyl substituent for backbone rigidity, and a trityl (Trt) group on the imidazole N(im) position to prevent unwanted side-chain reactivity . With a molecular formula of C₃₁H₃₃N₃O₄ and a molecular weight of 511.6 g/mol, this L-enantiomer is a crucial building block for creating bioactive peptides with constrained histidine residues .

Critical Risks of Substituting Boc-Nalpha-methyl-N-im-trityl-L-histidine with Standard Histidine Analogs in SPPS


Simple substitution with non-methylated analogs like Boc-His(Trt)-OH (CAS 32926-43-5) or unprotected Nα-methyl-L-histidine introduces unacceptable risks of racemization, premature side-chain deprotection, and backbone conformational flexibility that directly compromises peptide stereochemical integrity and biological function [1]. The orthogonal Boc/Trt protection scheme is essential for regioselective deprotection strategies [2]. Furthermore, the absence of the Nα-methyl group eliminates the χ-space conformational constraint critical for designing high-affinity peptidomimetics, as the native histidine side chain remains conformationally unrestricted [3].

Quantitative Differentiation of Boc-Nalpha-methyl-N-im-trityl-L-histidine: Evidence for Procurement and Application Decisions


Enhanced Lipophilicity (LogP) Enables Improved Organic Solvent Solubility and Membrane Permeability

The Nα-methyl and trityl modifications on the histidine core significantly increase lipophilicity compared to the non-methylated analog Boc-His(Trt)-OH. The target compound Boc-Nalpha-methyl-N-im-trityl-L-histidine exhibits a predicted LogP value of 6.08 , whereas Boc-His(Trt)-OH (CAS 32926-43-5) has a reported LogP range of 5.59–5.63 . This quantitative difference indicates enhanced solubility in organic solvents and potential for improved passive membrane permeability in cell-based assays.

Lipophilicity Peptide Synthesis Drug Delivery

Nα-Methylation Imposes χ-Space Conformational Restraint Critical for Peptidomimetic Affinity

The introduction of an Nα-methyl group replaces a backbone hydrogen, eliminating a potential hydrogen bond donor and introducing steric bulk that restricts the φ and ψ dihedral angles. This modification is a validated strategy for χ-space control, reducing conformational entropy and pre-organizing the peptide backbone for receptor binding [1]. In contrast, non-methylated histidine analogs like Boc-His(Trt)-OH retain full backbone conformational freedom, often requiring additional structural constraints (e.g., cyclization) to achieve similar binding properties [2].

Peptidomimetics Conformational Constraint Drug Design

Orthogonal Boc and Trityl Protection Scheme Enables Regioselective Deprotection in Complex Sequences

Boc-Nalpha-methyl-N-im-trityl-L-histidine employs a dual protection strategy: the acid-labile Boc group is cleaved with TFA, while the Trt group is removed under mild acidic conditions (0.1–0.2% TFA) mediated by activated silica gel [1]. This orthogonality allows selective deprotection of the Nα-amine for chain elongation while retaining imidazole protection, or vice versa. Unprotected Nα-methyl-L-histidine lacks this regioselectivity, leading to uncontrolled side-chain alkylation or racemization .

Solid-Phase Peptide Synthesis Protecting Groups Regioselectivity

Purity Specifications (≥98% HPLC) Match or Exceed Standard Histidine Building Blocks

Commercial suppliers offer Boc-Nalpha-methyl-N-im-trityl-L-histidine at a standard purity of ≥98% as determined by HPLC or TLC . This is comparable to the purity grade of widely used Boc-His(Trt)-OH (typically ≥98%–≥99%) . While not a differentiating feature in absolute terms, it confirms that procurement of this specialized building block does not require a compromise on material quality relative to more common histidine derivatives.

Quality Control Peptide Synthesis Procurement

High-Value Application Scenarios for Boc-Nalpha-methyl-N-im-trityl-L-histidine in Drug Discovery and Peptide Engineering


Synthesis of Peptidomimetics Targeting G-Protein Coupled Receptors (GPCRs)

The Nα-methylation-induced χ-space constraint (Evidence 3.2) and enhanced lipophilicity (Evidence 3.1) make this building block ideal for constructing peptidomimetic ligands with improved binding affinity and membrane permeability. These properties are critical for modulating GPCRs, where the histidine side chain often acts as a key pharmacophore [1].

Engineering Protease-Resistant and Bioavailable Antimicrobial Peptides (AMPs)

Nα-methylation is a proven strategy to enhance proteolytic stability by blocking enzymatic cleavage at the amide bond. The orthogonal protection (Evidence 3.3) allows for the precise incorporation of this constrained histidine residue into AMP sequences during SPPS, yielding candidates with increased serum half-life and reduced susceptibility to degradation [2].

Construction of Site-Specifically Modified Therapeutic Proteins via Bioconjugation

The orthogonal Boc/Trt protection (Evidence 3.3) provides a handle for sequential deprotection. This enables the chemoselective conjugation of payloads (e.g., cytotoxic drugs, fluorophores) to the imidazole ring after peptide chain assembly, while the Nα-methyl group maintains backbone integrity, a valuable strategy for developing next-generation antibody-drug conjugates (ADCs) or diagnostic probes .

Structure-Activity Relationship (SAR) Studies of Metal-Binding Enzyme Active Sites

Histidine's imidazole ring is a common ligand for metal ions (e.g., Zn²⁺, Cu²⁺) in enzyme active sites. The conformational constraint imposed by Nα-methylation (Evidence 3.2) allows researchers to probe the precise geometry required for metal coordination and catalysis, helping to elucidate catalytic mechanisms and guide inhibitor design .

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